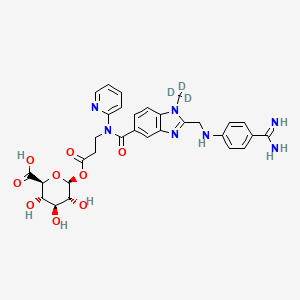
Dabigatran acyl-beta-D-glucuronide-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dabigatran acyl-beta-D-glucuronide-d3 is a deuterium-labeled derivative of Dabigatran Acyl-beta-D-Glucuronide trifluoroacetate. It is a stable isotope-labeled compound used primarily in scientific research. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules is a common practice to study pharmacokinetics and metabolic profiles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dabigatran acyl-beta-D-glucuronide-d3 is synthesized through the action of the UDP-glucuronosyltransferase isoform UGT2B15 on dabigatran . The synthetic route involves the hydrolysis of the prodrug dabigatran etexilate by plasma esterases to form dabigatran, which is then metabolized by UGT2B15 to form Dabigatran Acyl-beta-D-Glucuronide .
Industrial Production Methods: The industrial production of this compound involves the use of stable heavy isotopes of hydrogen, carbon, and other elements. These isotopes are incorporated into drug molecules as tracers for quantitation during the drug development process .
Analyse Des Réactions Chimiques
Types of Reactions: Dabigatran acyl-beta-D-glucuronide-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s pharmacokinetic and metabolic profiles .
Common Reagents and Conditions: Common reagents used in these reactions include UDP-glucuronosyltransferase isoform UGT2B15 and plasma esterases. The conditions typically involve hydrolysis and subsequent glucuronidation .
Major Products Formed: The major product formed from these reactions is Dabigatran Acyl-beta-D-Glucuronide, which is a major active metabolite of the thrombin inhibitor dabigatran .
Applications De Recherche Scientifique
Dabigatran acyl-beta-D-glucuronide-d3 is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It serves as a biochemical for proteomics research and is used to study the pharmacokinetics and metabolic profiles of drugs . The incorporation of deuterium into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Mécanisme D'action
Dabigatran acyl-beta-D-glucuronide-d3 exerts its effects through the action of the UDP-glucuronosyltransferase isoform UGT2B15. This enzyme metabolizes dabigatran to form Dabigatran Acyl-beta-D-Glucuronide, which effectively prolongs activated partial thromboplastin time (aPTT) in isolated human platelet-poor plasma . The molecular targets and pathways involved include the inhibition of thrombin, a key enzyme in the coagulation cascade .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include Dabigatran Acyl-beta-D-Glucuronide and Dabigatran etexilate .
Uniqueness: Dabigatran acyl-beta-D-glucuronide-d3 is unique due to the incorporation of deuterium, which provides a stable isotope label for studying pharmacokinetics and metabolic profiles. This deuterium labeling can significantly affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C31H33N7O9 |
|---|---|
Poids moléculaire |
650.7 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C31H33N7O9/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45)/t24-,25-,26+,27-,31+/m0/s1/i1D3 |
Clé InChI |
CSZFDMHIDSUHPI-JEZNDFNLSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N |
SMILES canonique |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















